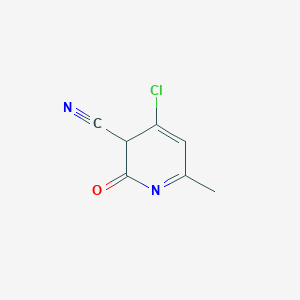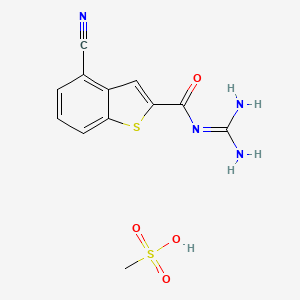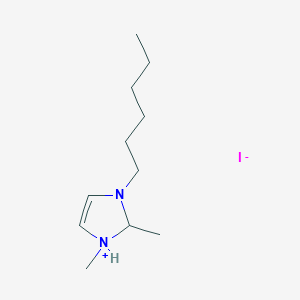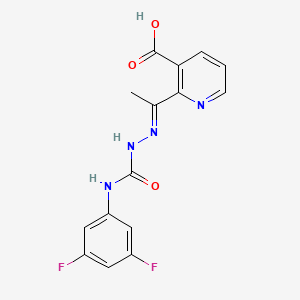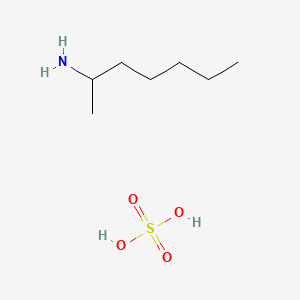
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride is a compound that combines the structural features of pyrazole and piperidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 4-Amino-1-methylpyrazole. This can be achieved through the reaction of hydrazine with an appropriate β-ketoester, followed by methylation.
Step 2: Formation of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid. This involves the reaction of 4-Amino-1-methylpyrazole with piperidine-4-carboxylic acid under suitable conditions.
Step 3: Conversion to the hydrochloride salt. The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
-
Industrial Production Methods
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
-
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
-
Major Products
- Oxidation products include nitro derivatives.
- Reduction products include alcohol derivatives.
- Substitution products include various substituted pyrazole and piperidine derivatives.
Scientific Research Applications
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-(4-Amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride can be compared with other similar compounds:
-
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxylic acid and its analogs.
Pyrazole derivatives: These include compounds like 4-amino-1-methylpyrazole and its analogs.
-
Uniqueness
- The combination of pyrazole and piperidine rings in a single molecule provides unique reactivity and potential applications.
- Its dual functional groups (amino and carboxylic acid) offer versatility in chemical modifications and applications.
Properties
CAS No. |
1431968-13-6 |
|---|---|
Molecular Formula |
C10H17ClN4O2 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
1-(4-amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-6-8(11)9(12-13)14-4-2-7(3-5-14)10(15)16;/h6-7H,2-5,11H2,1H3,(H,15,16);1H |
InChI Key |
FATNCUCEUDOPTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N2CCC(CC2)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)

![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
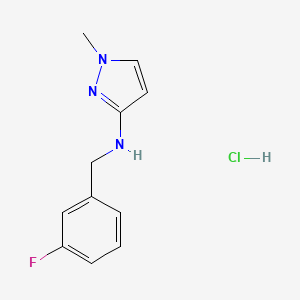


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
